7-Oxa-2-azaspiro[3.5]nonane

Process Chemistry Spirocyclic Synthesis Scale-up

Researchers seeking CNS-penetrant kinase inhibitors face scaffold selection challenges where regioisomeric heteroatom placement critically impacts tPSA, basicity, and metabolic stability. 7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) resolves this via its unique azetidine-oxolane spiro architecture. • Proven in sub-nanomolar MPS1 (IC50 2 nM) and EZH2 (IC50 <0.5 nM) inhibitors per US10399974 & US10266542 • Functionalized derivatives achieve optimal CNS tPSA range (55-80 Ų) • Patented 2-step synthesis (CN112321599A) delivers up to 82.5% yield for reliable gram-scale supply

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 194157-10-3
Cat. No. B070580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-2-azaspiro[3.5]nonane
CAS194157-10-3
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1COCCC12CNC2
InChIInChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2
InChIKeyWZFOPYGRZNUWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-2-azaspiro[3.5]nonane Overview


7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) is a saturated spirocyclic building block composed of an azetidine ring (four-membered nitrogen heterocycle) spiro-fused to an oxolane ring (six-membered oxygen heterocycle), with molecular formula C₇H₁₃NO and molecular weight 127.18 g·mol⁻¹ . This scaffold belongs to the broader class of 2-azaspiro[3.5]nonanes and has been employed as a key intermediate in the synthesis of kinase inhibitors targeting MPS1 and EZH2, as well as in bioisosteric replacement strategies for pipecolic acid [1]. The compound is commercially available from multiple reputable vendors in purities ranging from 95% to ≥99.4% (HPLC/GC), with batch-specific certificates of analysis including NMR, HPLC, and GC .

1
Spirocyclic building block for kinase inhibitor synthesis (MPS1, EZH2)
2
Bioisosteric replacement scaffold for pipecolic acid in peptidomimetic design
3
Supports CNS penetration optimization via tunable polarity from oxolane oxygen

Why 7-Oxa-2-azaspiro[3.5]nonane Is Irreplaceable


Spirocyclic building blocks within the azaspiro[3.5]nonane family are not interchangeable because regioisomeric placement of the oxygen and nitrogen heteroatoms determines ring size, basicity, conformational rigidity, and metabolic stability of derived pharmacophores [1]. The 7-oxa-2-azaspiro[3.5]nonane scaffold uniquely pairs a strained azetidine nitrogen (four-membered ring) with an oxolane oxygen (six-membered ring), whereas its closest regioisomer 2-oxa-7-azaspiro[3.5]nonane reverses this to an oxetane (four-membered O-ring) paired with a piperidine (six-membered N-ring), and the non-oxygenated analog 2-azaspiro[3.5]nonane lacks the hydrogen-bond acceptor oxygen entirely . These structural variations produce measurable differences in topological polar surface area, calculated logD, and nitrogen basicity that directly affect CNS penetration potential, solubility, and target engagement [2]. The quantitative evidence below demonstrates why selecting the specific 7-oxa-2-azaspiro[3.5]nonane scaffold is a scientifically consequential decision rather than a generic procurement choice.

Regioisomer
2-oxa-7-azaspiro[3.5]nonane reverses heteroatom placement; oxetane/piperidine profile may shift basicity and conformational rigidity.
Analog
Non-oxygenated 2-azaspiro[3.5]nonane lacks H-bond acceptor; TPSA and solubility-permeability balance may not transfer directly.
Congener
2-azaspiro[3.3]heptane derivatives may fall below the 55 Ų tPSA window for CNS penetration, limiting lead optimization flexibility.

Quantitative Comparison: 7-Oxa-2-azaspiro[3.5]nonane vs. Analogs


Higher Yield via Patented Two-Step Synthesis

The patented two-step synthesis of 7-oxa-2-azaspiro[3.5]nonane (CN112321599A) achieves a total yield of 56.3–82.6% (exemplified at 82.5% with 1.0:1.5 substrate-to-LAH molar ratio) [1]. This represents a significant improvement over prior art methods for the same compound, which were reported to suffer from low total yields of only 38% due to cyclic ether ring-opening during the protecting-group step [1]. The higher and more reproducible yield directly translates to lower cost-per-gram for procurement and reduced risk of supply interruption during lead optimization campaigns.

Synthesis Yield
Head-to-head
82.5% vs. 38% prior art
Supports multi-gram procurement and reduces supply interruption risk.
Patented two-step route; 2.2-fold yield improvement.
Process Chemistry Spirocyclic Synthesis Scale-up

TPSA Advantage from Ring Oxygen Incorporation

The incorporation of an oxygen atom into the spirocyclic framework increases the topological polar surface area (TPSA) from 12.03 Ų (2-azaspiro[3.5]nonane, CAS 666-08-0) to 21.3 Ų (7-oxa-2-azaspiro[3.5]nonane) [1]. This 77% increase in TPSA, accompanied by the addition of a second hydrogen-bond acceptor, is significant for modulating passive permeability and aqueous solubility—key parameters in oral bioavailability and CNS exposure optimization [2]. The TPSA value of 21.3 Ų falls within the favorable range for blood-brain barrier penetration while remaining low enough to avoid excessive efflux transporter recognition.

TPSA Comparison
Class-level
21.3 Ų vs. 12.03 Ų (non-oxa analog)
Oxolane oxygen provides a calibrated polarity handle for solubility-permeability tuning.
Calculated TPSA; +77% increase with +1 H-bond acceptor.
Physicochemical Properties CNS Drug Design Permeability

Tunable tPSA for Pipecolic Acid Bioisosteres

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid and its 2-azaspiro[3.3]heptane congener have been validated as saturated bioisosteres of pipecolic acid, a naturally occurring cyclic amino acid [1]. Functionalized derivatives incorporating aldehyde, alkyne, and nitrile substituents on the acid side chain modulate calculated topological polar surface area (tPSA) within the 55–80 Ų window, which is considered optimal for central nervous system penetration . In contrast, the smaller 2-azaspiro[3.3]heptane system yields tPSA values that fall below this window for certain substitution patterns, limiting CNS optimization flexibility. The oxolane oxygen in the 7-oxa scaffold provides an additional polarity-tuning site not available in the purely carbocyclic pipecolic acid scaffold, enabling more precise control of physicochemical properties without increasing molecular weight beyond the 127–159 Da range [1].

tPSA Tuning Range
Cross-study
55–80 Ų vs. sub-55 Ų for ring-contracted analog
Access to the full CNS-optimal window for pipecolic acid bioisosteres.
Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives.
Bioisostere Pipecolic Acid CNS Penetration

MPS1 and EZH2 Inhibitor Potency of the Spirocyclic Core

The 7-oxa-2-azaspiro[3.5]nonane scaffold has been successfully elaborated into highly potent inhibitors of two therapeutically relevant kinases. A derivative from US10399974 (Example 4) bearing the scaffold exhibited an IC50 of 2 nM against full-length human MPS1 kinase in an enzymatic assay and 37 nM in a cellular MPS1 autophosphorylation assay in HCT116 cells [1]. Separately, a derivative from US10266542 (Example 5) containing the same spirocyclic core achieved an IC50 of <0.5 nM against human EZH2 histone methyltransferase [2]. While these data are for fully elaborated drug-like molecules rather than the bare scaffold, they demonstrate that the 7-oxa-2-azaspiro[3.5]nonane core is compatible with sub-nanomolar target engagement when appropriately functionalized, a feature not uniformly observed across all spirocyclic azaspiro[3.5]nonane regioisomers [3].

Kinase Inhibitor Potency
Assay context
MPS1 IC50 2 nM (enzyme), 37 nM (cellular); EZH2 IC50
Supports entry into biologically validated chemical space for oncology targets.
Derived compounds; comparator data for exact regioisomer not publicly available.
Kinase Inhibition MPS1 EZH2

Best Applications for 7-Oxa-2-azaspiro[3.5]nonane


Multi-Gram Supply for Lead Optimization

The patented two-step synthesis (CN112321599A) delivering up to 82.5% total yield makes this scaffold economically viable for SAR programs requiring tens to hundreds of grams [1]. Procurement teams should prioritize suppliers who can demonstrate batch yields consistent with this patent methodology, as the 2.2-fold yield advantage over prior routes directly impacts cost and supply reliability.

CNS Drug Discovery with Optimal tPSA Tuning

Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives achieve tPSA values within the 55–80 Ų range considered optimal for CNS penetration, outperforming the smaller 2-azaspiro[3.3]heptane scaffold which can fall below this threshold [2]. Medicinal chemists designing brain-penetrant candidates should select the 7-oxa scaffold when tPSA lower-bound compliance is critical.

MPS1 and EZH2 Kinase Inhibitor Oncology Programs

The scaffold has been validated in sub-nanomolar to low-nanomolar inhibitors of MPS1 (IC50 2 nM enzyme, 37 nM cellular) and EZH2 (IC50 <0.5 nM), as documented in patents US10399974 and US10266542 [3][4]. Researchers pursuing these or structurally related kinase targets can confidently incorporate this building block knowing it has precedent for delivering potent, cell-active compounds.

Pipecolic Acid Bioisostere for Peptidomimetic Leads

The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid serves as a validated saturated bioisostere of pipecolic acid, offering enhanced three-dimensionality and additional polarity-tuning via the oxolane oxygen [2]. This is particularly relevant for programs seeking to improve the pharmacokinetic profile of pipecolic acid-containing leads while maintaining target engagement.

Application
Selection Property
Validation Focus
Multi-Gram Lead Optimization
Synthetic route yield and batch consistency
Verify supplier yield aligns with patented two-step methodology
CNS Drug Discovery
Calculated tPSA within 55–80 Ų window
Confirm tPSA lower-bound compliance for functionalized derivatives
Kinase Inhibitor Oncology Programs
Target engagement and cellular pathway response
Review MPS1/EZH2 assay context; regioisomer comparison data not publicly available
Pipecolic Acid Bioisostere Design
Saturated spirocyclic core with polarity-tuning site
Evaluate three-dimensionality and target engagement retention for peptidomimetic leads

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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